![molecular formula C10H8N2O3 B11898529 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 139713-59-0](/img/structure/B11898529.png)
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Overview
Description
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a heterocyclic compound that belongs to the quinolone family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves the hydrolysis of its ester derivatives. One common method is the hydrolysis of ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate using an approximately 2.8 M solution of hydrochloric acid in acetic acid with low water content . This method is preferred due to its efficiency and the high reactivity of the ester towards N-nucleophiles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-component reactions (MCRs), which are known for their high atom economy and efficiency. One such method includes the use of isocyanide-based multicomponent reactions (IMCRs), which allow for the synthesis of various derivatives of this compound .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the 4-hydroxy position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols are often used in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the substituents introduced during the reactions .
Scientific Research Applications
Chemical Synthesis Applications
Building Block for Heterocyclic Compounds
The compound serves as a crucial building block in the synthesis of complex heterocyclic compounds. Its unique structural features facilitate various chemical reactions, including:
- Oxidation : Can yield quinoline derivatives using oxidizing agents like potassium permanganate.
- Reduction : Reduction reactions can produce dihydroquinoline derivatives with reducing agents such as sodium borohydride.
- Substitution : Nucleophilic substitution reactions can occur at the quinoline ring with nucleophiles like amines and thiols.
Antimicrobial Properties
Research has demonstrated that derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibit significant antimicrobial activity. A study evaluated new derivatives against various bacterial strains, revealing minimum inhibitory concentration (MIC) values ranging from 0.23 mg/mL to 0.70 mg/mL against Escherichia coli and Staphylococcus aureus .
Anti-inflammatory Activity
In studies focused on sepsis treatment, derivative 13a exhibited substantial anti-inflammatory properties in mouse models. The results indicated significant inhibition of cytokine release (IL-6 and TNF-α) and improved survival rates in treated animals .
Anticancer Activity
The compound has also been explored for its anticancer potential. Research involving N-phenyl-6-chloro derivatives showed significant cytotoxic effects against human colorectal adenocarcinoma (Caco-2) and colon cancer (HCT-116) cell lines . The mechanism involves inhibition of key cellular pathways, making it a candidate for further drug development.
Study on Antimicrobial Derivatives
A series of novel N'-arylidene derivatives were synthesized and evaluated for antibacterial activity against opportunistic infections in HIV patients. The results indicated moderate antibacterial activity with promising potential for further development .
Study on Anti-HIV Activity
Research focused on synthesizing derivatives aimed at combating HIV revealed that modifications to the core structure could enhance both antibacterial and anti-HIV activities. Docking studies confirmed interactions with the catalytic domain of HIV integrase .
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with various molecular targets and pathways. It is known to inhibit angiogenesis and decrease the synthesis of tumor necrosis factor-alpha (TNF-alpha), which contributes to its anti-inflammatory and anti-cancer properties . Additionally, it enhances the activity of natural killer (NK) cells and macrophage cytotoxicity .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate
- 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide
Uniqueness
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is unique due to its high reactivity towards N-nucleophiles and its stability against alkali metal hydroxides . This makes it a valuable compound for targeted synthesis and the development of novel biologically active materials .
Biological Activity
4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (also referred to as 4-HO-QCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its mechanisms of action, therapeutic potential, and relevant case studies.
The biological activity of 4-HO-QCA is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It has been shown to inhibit certain enzymes by binding to their active sites, which prevents the catalysis of biochemical reactions. This inhibition can lead to various physiological effects depending on the targeted enzyme.
Antimicrobial Activity
4-HO-QCA exhibits promising antibacterial properties. In a study evaluating its efficacy against various bacterial strains, it demonstrated moderate antibacterial activity, particularly against Streptococcus pneumoniae and Staphylococcus aureus. The compound's minimum inhibitory concentration (MIC) values indicate its potential as a therapeutic agent in overcoming antibiotic resistance .
Bacterial Strain | MIC (µg/mL) |
---|---|
Streptococcus pneumoniae | 16 - 32 |
Staphylococcus aureus | 4 - 8 |
Anticancer Activity
Research has highlighted the anticancer potential of 4-HO-QCA derivatives. For instance, compounds synthesized from this scaffold were tested against the MCF-7 breast cancer cell line. The results indicated that these compounds could significantly reduce cell viability, showcasing their potential as anticancer agents .
Case Study: MCF-7 Cell Line
In vitro studies involving the MCF-7 cell line revealed that certain derivatives of 4-HO-QCA exhibited IC50 values ranging from 40 to 100 µM, indicating their effectiveness in inhibiting cancer cell proliferation .
Anti-HIV Activity
The compound has also been investigated for its anti-HIV properties. A series of derivatives were synthesized and tested for their ability to inhibit HIV-1 replication. While some showed promising results, significant activity was only observed at higher concentrations (>100 µM), suggesting that further optimization is required for therapeutic applications .
Multi-target Activity
Recent research emphasizes the multi-target potential of 4-HO-QCA derivatives. These compounds have been designed to exhibit not only antibacterial and anticancer properties but also anti-inflammatory effects through lipoxygenase (LOX) inhibition. For instance, specific derivatives demonstrated LOX inhibitory activity with IC50 values around 10 μM, highlighting their potential as multi-target agents in drug development .
Summary of Biological Activities
Activity Type | Target/Effect | IC50/MIC Values |
---|---|---|
Antibacterial | S. pneumoniae, S. aureus | MIC: 4 - 32 µg/mL |
Anticancer | MCF-7 Cell Line | IC50: 40 - 100 µM |
Anti-HIV | HIV-1 Replication | >100 µM |
Anti-inflammatory | LOX Inhibition | IC50: ~10 μM |
Properties
IUPAC Name |
4-hydroxy-2-oxo-1H-quinoline-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c11-9(14)7-8(13)5-3-1-2-4-6(5)12-10(7)15/h1-4H,(H2,11,14)(H2,12,13,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLDGFOLHQULBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716099 | |
Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
139713-59-0 | |
Record name | 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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